molecular formula C5H11ClN4 B1449280 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride CAS No. 4332-69-8

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride

Cat. No. B1449280
CAS RN: 4332-69-8
M. Wt: 162.62 g/mol
InChI Key: VOLDLOJOIKIPHO-UHFFFAOYSA-N
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Description

“3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .


Synthesis Analysis

The synthesis of 1,2,3-triazoles is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is considered the most powerful click reaction . This method allows the incorporation of different functional groups and modulation of biological properties in one molecule through the use of a mild and efficient synthetic method .


Molecular Structure Analysis

The molecular structure of “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is characterized by the presence of a 1,2,3-triazole ring . This ring is generated by the CuAAC reaction and has a high similarity with the imidazole/1,2,4-triazole fragment present in azole antifungal compounds .


Chemical Reactions Analysis

The chemical reactions involving “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” are typically characterized by the CuAAC click reaction . This reaction involves the interaction of 1,3-diazido-2-propanol and various alkynes .

Scientific Research Applications

  • Pharmaceuticals

    • 1,2,3-triazoles have a wide range of applications in pharmaceuticals . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • For example, many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
  • Organic Synthesis

    • 1,2,3-triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
    • They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
  • Polymer Chemistry

    • 1,2,3-triazoles have found applications in polymer chemistry . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
  • Supramolecular Chemistry

    • In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability .
    • They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
  • Bioconjugation

    • 1,2,3-triazoles are used in bioconjugation . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
  • Materials Science

    • 1,2,3-triazoles have applications in materials science . They have high chemical stability, which makes them suitable for use in materials science .
  • Chemical Biology

    • 1,2,3-triazoles have found broad applications in chemical biology . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
  • Fluorescent Imaging

    • 1,2,3-triazoles are used in fluorescent imaging . They have high chemical stability, which makes them suitable for use in fluorescent imaging .
  • Industrial Applications

    • These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
  • Antiviral Agents

    • One of the best-known examples of nucleoside analogs is ribavirin, known for its broad spectrum of antiviral activity against many DNA and RNA viruses .
  • Therapeutic Applications

    • Both the triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
  • Dyes and Photographic Materials

    • Triazoles are widely used in industrial applications such as dyes and photographic materials .
  • Photostabilizers

    • They are also used as photostabilizers, which protect materials from degradation caused by exposure to light .
  • Agrochemicals

    • Triazoles have applications in agrochemicals . They are used in the synthesis of various pesticides and herbicides .
  • Corrosion Inhibitors

    • They are used as corrosion inhibitors, particularly for copper alloys .
  • Antiviral Activity

    • Triazoles are known for their broad spectrum of antiviral activity against many DNA and RNA viruses . One of the best-known examples of nucleoside analogs is ribavirin .
  • Drug Discovery

    • Triazoles have found broad applications in drug discovery . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Future Directions

The future directions for “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in medicine and other fields . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

3-(triazol-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLDLOJOIKIPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride

CAS RN

4332-69-8
Record name 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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